REACTION_CXSMILES
|
[CH3:1][C:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:8])[C:3]([O:5]CC)=[O:4].[Li+].[OH-]>CO>[CH3:8][C:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:1])[C:3]([OH:5])=[O:4] |f:1.2|
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Name
|
|
Quantity
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0.05 mmol
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Type
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reactant
|
Smiles
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CC(C(=O)OCC)(C)OC1=CC=CC=C1
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Name
|
|
Quantity
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150 mL
|
Type
|
reactant
|
Smiles
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[Li+].[OH-]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The reaction mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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After removal of the solvent
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Type
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EXTRACTION
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Details
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the residue was extracted with ethyl acetate (50 mL×2)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (200 mL×4)
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Type
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WASH
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Details
|
The combined extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
CC(C(=O)O)(C)OC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |